2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid
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Overview
Description
4-(2-Methylphenyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylalanine backbone with a 2-methylphenyl group attached to the fourth carbon of the phenylalanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-L-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-phenylalanine.
Protection of Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Friedel-Crafts Alkylation: The protected L-phenylalanine undergoes Friedel-Crafts alkylation with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the 2-methylphenyl group.
Deprotection: The protecting group is removed under acidic conditions to yield 4-(2-Methylphenyl)-L-phenylalanine.
Industrial Production Methods
Industrial production of 4-(2-Methylphenyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(2-Methylphenyl)-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound without the 2-methylphenyl group.
4-(2-Chlorophenyl)-L-phenylalanine: A similar compound with a chlorine substituent instead of a methyl group.
4-(2-Methoxyphenyl)-L-phenylalanine: A similar compound with a methoxy substituent.
Uniqueness
4-(2-Methylphenyl)-L-phenylalanine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and interaction with specific molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
2-amino-3-[4-(2-methylphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGOGZMACBMWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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